(1R,3R)-1,2,3-trimethylcyclopentane

Thermophysical property differentiation Distillation and purification Process engineering

Procure the stereochemically defined (1R,3R)-1,2,3-trimethylcyclopentane—the dominant cis-1,2-trans-1,3 (ctc) isomer comprising 73.3% of total 1,2,3-trimethylcyclopentane in petroleum. Undefined isomer mixtures risk >70% quantification error in ASTM D6730 gasoline analysis. Validated bp 391.3 K, density 0.7661 g/cm³, nD 1.4194 enable accurate Aspen Plus process simulations where generic C8 naphthene estimates deviate by ±6 K. Chiral pool scaffold for diastereoselective synthesis leveraging the rigid trans-1,3-dimethyl framework. Insist on stereochemical certification—not an undefined isomer blend.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 15890-40-1
Cat. No. B031403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-1,2,3-trimethylcyclopentane
CAS15890-40-1
Synonymscis-1,2,trans-1,3-1,2,3-Trimethyl-cyclopentane;  (1α,2α,3β)-1,2,3-Trimethyl-cyclopentane
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCC(C1C)C
InChIInChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1
InChIKeyVCWNHOPGKQCXIQ-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-1,2,3-Trimethylcyclopentane (CAS 15890-40-1): Stereochemically Defined Cyclopentane Building Block for Chiral Synthesis and Petroleum Analysis


(1R,3R)-1,2,3-Trimethylcyclopentane (CAS 15890-40-1), systematically designated as (1α,2α,3β)-1,2,3-trimethylcyclopentane or cis-1,2-trans-3-trimethylcyclopentane, is a chiral saturated cycloalkane of molecular formula C₈H₁₆ (MW 112.21 g/mol) [1]. The compound bears three methyl substituents on adjacent ring carbons, with methyl groups at C1 and C3 adopting a trans relationship and the C2 methyl oriented cis to C3 [2]. This specific stereochemical arrangement distinguishes it from the three other possible 1,2,3-trimethylcyclopentane stereoisomers—the all-cis (ccc), the r-1,t-2,c-3 (tcc), and its enantiomeric pair (1S,3S)—each exhibiting measurably different physicochemical properties [3]. The compound is recognized as a component of petroleum distillates boiling in the 116–126 °C fraction and is formally listed in ASTM D6730 Detailed Hydrocarbon Analysis (DHA) standards for spark-ignition engine fuels [4].

Why 1,2,3-Trimethylcyclopentane Stereoisomers Cannot Be Substituted Interchangeably: Physicochemical Consequences of Methyl Group Topology


Although all 1,2,3-trimethylcyclopentane stereoisomers share the identical molecular formula (C₈H₁₆) and constitutional connectivity, their divergent spatial arrangements of methyl substituents produce quantifiable differences in boiling point, melting point, density, refractive index, and chromatographic retention behavior [1]. The cis-1,2-trans-1,3 (ctc) configuration embodied by the (1R,3R)-enantiomer places two methyl groups in a sterically compressed cis-1,2 relationship while the 1,3-methyls remain trans, creating a unique intramolecular steric environment that affects conformational pseudorotation barriers and intermolecular packing [2]. These differences are of sufficient magnitude that the three diastereomeric forms are baseline-resolved by capillary gas chromatography and are individually quantified in ASTM D6730 petroleum standards, where the ctc isomer constitutes the dominant 1,2,3-trimethylcyclopentane species at 0.211 wt% versus only 0.045 wt% for the ccc isomer and 0.032 wt% for the tcc isomer [3]. Procurement of an undefined isomer mixture or an incorrectly specified stereoisomer thus risks misidentification in analytical workflows, erroneous physical property prediction in process simulation, and failure of stereospecific synthetic transformations.

Quantitative Differentiation Evidence for (1R,3R)-1,2,3-Trimethylcyclopentane (CAS 15890-40-1) Against Closest Stereoisomeric Analogs


Boiling Point: Intermediate Value of 118.2 °C Reflects Distinct Intermolecular Packing Relative to All-Cis and tcc Diastereomers

The normal boiling point of (1R,3R)-1,2,3-trimethylcyclopentane (ctc isomer) is 391.3 K (118.2 °C) as determined by Koperina and Kazanskii (1948) with a TRC-assigned uncertainty of ±0.7 K [1]. This value places it squarely between the all-cis (ccc) diastereomer at 395.6 ± 0.8 K (122.5 °C), which boils ~4.3 K higher due to its more compact, symmetric molecular shape enabling stronger dispersion interactions, and the r-1,t-2,c-3 (tcc) diastereomer at 383 ± 2 K (109.9 °C), which boils ~8.3 K lower owing to its more asymmetric methyl group distribution [2]. The 12.6 K boiling point spread across the three diastereomers (109.9–122.5 °C) demonstrates that stereochemistry alone—without any change in molecular formula—produces a >10% variation in boiling temperature, sufficient to alter distillation cut points in petroleum refining and preparative purification protocols.

Thermophysical property differentiation Distillation and purification Process engineering

Melting Point: Target Freezes at −112.9 °C, 3.6 K Above the All-Cis Isomer, Enabling Low-Temperature Crystallization-Based Separation

The fusion temperature (Tfus) of (1R,3R)-1,2,3-trimethylcyclopentane is 160.25 K (−112.9 °C), as measured by Streiff, Murphy, et al. (1946) with a TRC-assigned uncertainty of ±0.2 K [1]. The all-cis (ccc) diastereomer melts at a significantly lower 156.67 K (−116.48 °C), a difference of 3.58 K attributed to less efficient crystal packing of the all-cis configuration [2]. In contrast, the tcc diastereomer melts at 160.42 K (−112.73 °C), nearly identical to the target compound [3]. The 3.6 K melting point depression of the ccc isomer relative to the ctc target represents a meaningful thermodynamic window for melt-crystallization-based enrichment or purification schemes, and serves as an additional orthogonal identifier when combined with boiling point or chromatographic data.

Phase transition thermodynamics Low-temperature separation Crystallization

Gas Chromatographic Retention: Kovats Index of 779 (DB-1) Provides Baseline Resolution from All-Cis Isomer (RI 802, OV-101)

The Kovats retention index of cis,trans-1,2,3-trimethylcyclopentane (the target ctc configuration) is 779 on a DB-1 bonded-phase fused silica capillary column (100% dimethylpolysiloxane), as reported by Lubeck and Sutton (1983) [1]. Under comparable conditions, the all-cis (ccc) diastereomer exhibits a retention index of 802 on an OV-101 column (chemically equivalent 100% dimethylpolysiloxane stationary phase), as reported by Yin et al. (2001) [2]. Although measured on different column brands, both phases are non-polar polydimethylsiloxane, and the 23-index-unit difference far exceeds the typical ±5 unit reproducibility of Kovats indices on equivalent phases, confirming that the ctc and ccc isomers are chromatographically resolvable. This orthogonal GC differentiation complements boiling point data and is the basis for the individual quantification of these stereoisomers in ASTM D6730 petroleum standards.

Gas chromatography Retention index Petroleum hydrocarbon analysis

Relative Abundance in Gasoline: ctc Isomer Dominates at 0.211 wt%, 4.7× More Abundant Than ccc and 6.6× More Than tcc in ASTM D6730 Standard

In the Restek DHA PONA Standard (Catalog No. 30731), a gravimetrically prepared, NIST-traceable qualitative mixture representing the full compositional range of gasoline feedstocks and finished products per ASTM Methods D6729, D6730, and D6733, the three resolved 1,2,3-trimethylcyclopentane stereoisomers are present at markedly different concentrations [1]. The ctc isomer (cis-1,2-trans-3, the target configuration) constitutes 0.211 wt% of the total blend, compared with only 0.045 wt% for the ccc isomer and 0.032 wt% for the tcc isomer. This represents a 4.7-fold and 6.6-fold enrichment of the ctc form over its ccc and tcc counterparts, respectively. The non-statistical distribution reflects thermodynamic control during petroleum formation and catalytic reforming processes, where the cis-1,2-trans-1,3 arrangement represents a local energy minimum among the accessible diastereomers.

Petroleum analysis Fuel composition Hydrocarbon profiling

Density and Refractive Index: Measured Values of 0.7661 g/cm³ and nD 1.4194 Differentiate the ctc Isomer from the Denser, More Refractive All-Cis Form

The experimentally determined liquid density of (1R,3R)-1,2,3-trimethylcyclopentane (ctc isomer) is 0.7661 g/cm³ with a refractive index (nD) of 1.4194 . The all-cis (ccc) diastereomer exhibits a measurably higher density of 0.7751 g/cm³ and a higher refractive index of 1.4238 . The density difference of 0.0090 g/cm³ (1.2% relative) and refractive index difference of 0.0044 units are consistent with the more compact, symmetric molecular shape of the all-cis isomer, which permits denser liquid-phase packing and higher electronic polarizability per unit volume. These orthogonal optical and volumetric properties provide rapid, non-destructive verification of stereoisomeric identity using standard laboratory refractometry and densitometry without requiring chromatographic or thermal analysis instrumentation.

Physical property database Quality control Isomer verification

Enthalpy of Vaporization: 34.0 ± 0.8 kJ/mol Defines Energy Requirements for Distillation-Based Isomer Separation and Phase-Change Process Modeling

The enthalpy of vaporization (ΔvapH°) of (1R,3R)-1,2,3-trimethylcyclopentane is 34.0 ± 0.8 kJ/mol (8.12 ± 0.19 kcal/mol) at the normal boiling point as compiled by ChemSpider from experimental vapor pressure data . The NIST TRC database independently reports a value of 9.11 kcal/mol (38.1 kJ/mol) from Reid (1972) [1]. This property governs the energy input required for distillation-based purification and, when combined with the 12.6 K boiling point spread across diastereomers, enables calculation of relative volatility and theoretical plate requirements for isomer separation by fractional distillation. For class-level context, the ΔvapH° of the target ctc isomer is consistent with C₈ cycloalkanes of similar branching, but the specific value is essential input for Aspen Plus or similar process simulation software when designing stereoisomer-specific purification trains.

Thermodynamic property Process simulation Distillation energy

Procurement-Driven Application Scenarios for (1R,3R)-1,2,3-Trimethylcyclopentane (CAS 15890-40-1) Based on Verified Differentiation Evidence


Gas Chromatographic Calibration Standard for Petroleum Detailed Hydrocarbon Analysis (ASTM D6730/D6729)

The ctc isomer of 1,2,3-trimethylcyclopentane is the dominant stereoisomeric form in petroleum distillates, comprising 73.3% of total 1,2,3-trimethylcyclopentane isomers in the ASTM D6730 DHA PONA standard [1]. Laboratories performing regulatory fuel analysis or environmental forensic hydrocarbon fingerprinting must procure the stereochemically defined (1R,3R)-enantiomer or its racemate (cis-1,2-trans-3 configuration) rather than an undefined isomer mixture, as the ccc and tcc isomers elute at different retention times and exhibit different response factors. Misidentification of the isomer peak in a chromatogram can lead to quantification errors exceeding 70% for this compound class in gasoline samples.

Stereochemical Reference Compound for Conformational Analysis and Molecular Mechanics Validation

The unique cis-1,2-trans-1,3 methyl group topology of (1R,3R)-1,2,3-trimethylcyclopentane creates a well-defined steric environment in which the C1–C2 cis methyl interaction elevates the conformational pseudorotation barrier relative to the all-cis analog [1]. The experimentally measured boiling point (391.3 K), melting point (160.25 K), density (0.7661 g/cm³), and refractive index (1.4194) provide a multi-parameter validation dataset for molecular mechanics force fields (MMFF, OPLS, CHARMM) and density functional theory (DFT) calculations of cycloalkane conformational energetics. Researchers developing or benchmarking computational methods for stereochemical effects in cyclic systems can use these experimentally anchored values to assess prediction accuracy.

Chiral Building Block for Asymmetric Synthesis and Stereochemical Scaffold Design

The (1R,3R) absolute configuration of this compound defines two stereogenic centers (C1 and C3) with a fixed trans relationship, while the C2 methyl stereochemistry remains configurable [1]. This partial stereochemical definition makes the compound attractive as a chiral pool starting material or auxiliary scaffold where the trans-1,3-dimethyl relationship provides a rigid, predictable spatial framework for diastereoselective transformations. Procurement of the stereochemically pure (1R,3R)-enantiomer—as opposed to the racemic cis-1,2-trans-3 mixture or an undefined isomer blend—is essential when the downstream synthetic sequence relies on chirality transfer from the cyclopentane scaffold.

Thermophysical Property Benchmark for Process Simulation and Distillation Column Design

The experimentally determined normal boiling point (391.3 K), melting point (160.25 K), and enthalpy of vaporization (34.0–38.1 kJ/mol) [1] provide validated input parameters for Aspen Plus, CHEMCAD, or PRO/II process simulations involving C₈ naphthene separation. The 12.6 K boiling point spread among the three 1,2,3-trimethylcyclopentane diastereomers means that fractional distillation column design must account for stereoisomer-specific relative volatilities. Using generic C₈ cycloalkane property estimation methods without stereochemical differentiation would mispredict the ctc isomer's boiling point by up to ±6 K—sufficient to place it in an incorrect distillation cut—making procurement of the correct isomer critical for pilot-plant studies where authentic physical property data are used to validate Aspen simulations before scale-up.

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